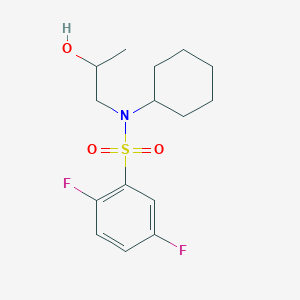
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide, also known as CFTR inh -172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inh -172 has been extensively studied as a tool compound for investigating the role of CFTR in physiology and disease, and as a potential therapeutic agent for cystic fibrosis.
作用機序
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 inhibits this compound chloride channels by binding to a specific site on the protein. The binding of this compound inh -172 to this compound prevents the channel from opening and conducting chloride ions across the cell membrane. This leads to a reduction in chloride secretion and fluid transport across epithelial tissues, which can have both beneficial and detrimental effects depending on the tissue and the disease state.
Biochemical and physiological effects:
This compound inh -172 has been shown to have a range of effects on different tissues and physiological systems. In the airways, this compound inh -172 can reduce mucus secretion and improve airway hydration, which can be beneficial in cystic fibrosis and other respiratory diseases. However, this compound inh -172 can also inhibit bicarbonate secretion in the pancreas and intestine, which can lead to digestive problems and intestinal obstruction in cystic fibrosis patients. This compound inh -172 has also been shown to have potential therapeutic benefits in other diseases, such as polycystic kidney disease and secretory diarrhea.
実験室実験の利点と制限
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 is a highly specific and potent inhibitor of this compound chloride channels, which makes it a valuable tool for investigating the role of this compound in physiology and disease. However, this compound inh -172 has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects on other ion channels and transporters need to be taken into account when interpreting the results of experiments. In addition, this compound inh -172 is not a suitable therapeutic agent for cystic fibrosis due to its limited bioavailability and potential off-target effects.
将来の方向性
There are several future directions for research on N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 and this compound modulation in general. One area of focus is the development of more potent and specific this compound inhibitors that can be used as therapeutic agents for cystic fibrosis and other diseases. Another area of focus is the investigation of the role of this compound in other physiological processes, such as immune function and cancer. Finally, there is a need for more research on the long-term effects of this compound modulation and the potential risks and benefits of this compound-targeted therapies.
合成法
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-difluoronitrobenzene with cyclohexylamine to form N-cyclohexyl-2,5-difluoronitrobenzene, which is then reduced to N-cyclohexyl-2,5-difluoroaniline. The aniline is then reacted with 2-chloro-1,3-propanediol to form N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)aniline, which is then sulfonated with chlorosulfonic acid to form this compound.
科学的研究の応用
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 has been widely used as a research tool to investigate the role of this compound in various physiological and disease processes. It has been used to study the regulation of this compound by intracellular signaling pathways, the interaction of this compound with other proteins, and the role of this compound in ion transport across different epithelial tissues. This compound inh -172 has also been used to investigate the potential therapeutic benefits of this compound modulation in cystic fibrosis and other diseases.
特性
IUPAC Name |
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO3S/c1-11(19)10-18(13-5-3-2-4-6-13)22(20,21)15-9-12(16)7-8-14(15)17/h7-9,11,13,19H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLKASMEPCABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6641612.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide](/img/structure/B6641620.png)
![3-[3-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6641636.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)
![1-[(2S)-2-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6641654.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)
![N-(furan-2-ylmethyl)-2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B6641665.png)
![3-hydroxy-4-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]pentan-1-one](/img/structure/B6641666.png)
![Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B6641667.png)
![[(2R)-1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641675.png)

![4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile](/img/structure/B6641686.png)
![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6641696.png)
![2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641702.png)